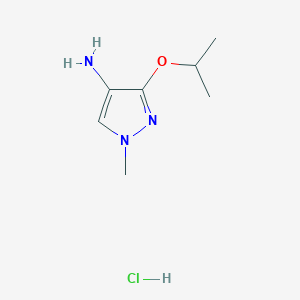![molecular formula C7H16N2O2S B6284532 N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide CAS No. 1598026-73-3](/img/new.no-structure.jpg)
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide: is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound is widely used in various fields, including drug development, enzyme modification, and polymer synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide typically involves the reaction of cyclopropylamine with propane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Drug Development: The compound is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of enzyme inhibitors and receptor modulators.
Enzyme Modification: It is used in the modification of enzymes to study their structure and function, as well as to develop enzyme-based assays.
Polymer Synthesis: The compound is utilized in the synthesis of polymers with specific properties, such as increased stability and reactivity.
Biological Research: It is employed in various biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the target molecules.
Comparison with Similar Compounds
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide can be compared with other similar compounds, such as:
N-[1-(aminomethyl)cycloheptyl]propane-1-sulfonamide: This compound has a similar structure but with a cycloheptyl group instead of a cyclopropyl group.
N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride: This compound has an additional cyclopropyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts specific steric and electronic properties that are advantageous in various chemical and biological applications.
Properties
CAS No. |
1598026-73-3 |
|---|---|
Molecular Formula |
C7H16N2O2S |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



